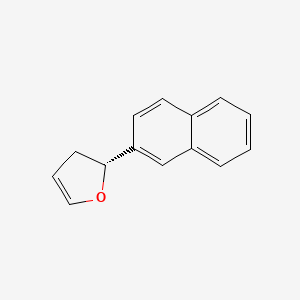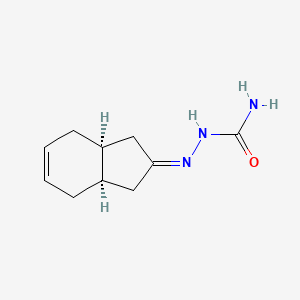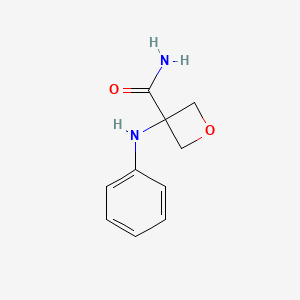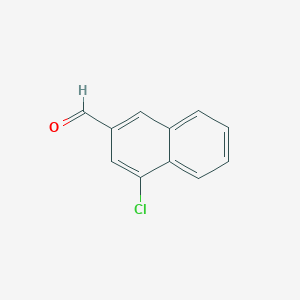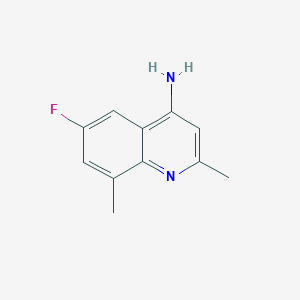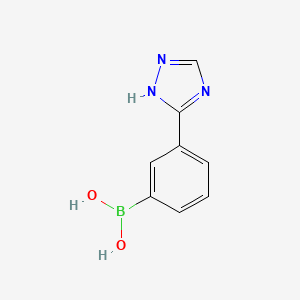
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique est un composé qui présente un groupe acide boronique lié à un cycle phényle, qui est lui-même substitué par un groupe 1H-1,2,4-triazol-5-yl. Ce composé suscite un intérêt important en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que bloc de construction dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique implique généralement la formation du cycle triazole suivie de l'introduction du groupe acide boronique. Une méthode courante consiste à faire réagir la 3-bromoaniline avec de l'azoture de sodium pour former l'azoture correspondant, qui subit ensuite une réaction de cyclisation pour former le cycle triazole. Le composé résultant est ensuite soumis à une réaction de couplage de Suzuki avec un dérivé d'acide boronique pour introduire le groupe acide boronique .
Méthodes de production industrielle
La production industrielle de l'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique peut impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela comprend souvent l'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées pour garantir une qualité de production constante et une efficacité optimale.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former l'ester boronique ou le borate correspondant.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques pour former l'amine correspondante.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres peroxydes en présence d'un catalyseur.
Réduction : Hydrogène gazeux avec un catalyseur de palladium.
Substitution : Agents nitrants comme l'acide nitrique pour la nitration ; agents halogénants comme le brome pour l'halogénation.
Principaux produits formés
Oxydation : Esters boroniques ou borates.
Réduction : Amines.
Substitution : Dérivés nitro ou halogénés du cycle phényle.
Applications de la recherche scientifique
L'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique a un large éventail d'applications dans la recherche scientifique :
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier pour les enzymes qui interagissent avec les acides boroniques.
Médecine : Exploré pour ses propriétés anticancéreuses, antifongiques et antibactériennes potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique implique souvent son interaction avec des cibles biologiques par le biais du groupe acide boronique. Ce groupe peut former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles, ce qui en fait un inhibiteur puissant des enzymes qui ont des résidus de sérine dans leur site actif, telles que les protéases et les kinases . Le cycle triazole peut également participer à des liaisons hydrogène et à des interactions π-π, renforçant encore son affinité de liaison aux cibles biologiques.
Applications De Recherche Scientifique
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid often involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine residues, such as proteases and kinases . The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
(3-(1H-1,2,4-triazol-5-yl)phényl)méthanol : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe acide boronique.
(3-(1H-1,2,4-triazol-5-yl)phényl)amine : Structure similaire mais avec un groupe amine au lieu d'un groupe acide boronique.
Acide (3-(1H-1,2,4-triazol-5-yl)phényl)acétique : Structure similaire mais avec un groupe acide acétique au lieu d'un groupe acide boronique.
Unicité
L'acide (3-(1H-1,2,4-triazol-5-yl)phényl)boronique est unique en raison de la présence du groupe acide boronique, qui confère une réactivité chimique et une activité biologique distinctes. Le groupe acide boronique permet des interactions covalentes réversibles avec les cibles biologiques, ce qui en fait un outil précieux en chimie médicinale pour le développement d'inhibiteurs enzymatiques et d'autres agents thérapeutiques.
Propriétés
Formule moléculaire |
C8H8BN3O2 |
|---|---|
Poids moléculaire |
188.98 g/mol |
Nom IUPAC |
[3-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12) |
Clé InChI |
OMILFRGJAGIJGO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=NC=NN2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

